5-Cyclohexylidene-2,4-imidazolidinedione
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Overview
Description
5-Cyclohexylideneimidazolidine-2,4-dione is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexylideneimidazolidine-2,4-dione can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where cyclohexanone reacts with imidazolidine-2,4-dione in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-cyclohexylideneimidazolidine-2,4-dione may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexylidene derivatives with additional oxygen functionalities.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticoagulant properties and potential use in drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-cyclohexylideneimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Antimicrobial Action: Inhibits bacterial growth by targeting bacterial enzymes and disrupting cell wall synthesis.
Anticancer Action: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anticoagulant Action: Inhibits clot formation by interfering with the coagulation cascade and reducing thrombin activity.
Comparison with Similar Compounds
Similar Compounds
5-Benzylidenethiazolidine-2,4-dione: Known for its cytotoxic and anti-inflammatory properties.
5-Imidazolinone Derivatives: Exhibits a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
5-Cyclohexylideneimidazolidine-2,4-dione stands out due to its unique cyclohexylidene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazolidine-2,4-dione derivatives and contributes to its potential as a versatile compound in various applications .
Properties
CAS No. |
66872-77-3 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-cyclohexylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5H2,(H2,10,11,12,13) |
InChI Key |
KCNCFTOZLKHIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2C(=O)NC(=O)N2)CC1 |
Origin of Product |
United States |
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